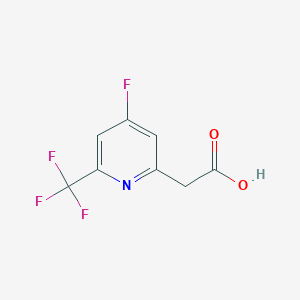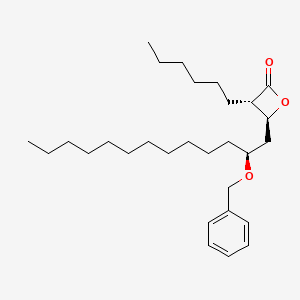![molecular formula C35H29ClO3 B13437593 1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] is a complex organic compound with the molecular formula C35H29ClO3 and a molecular weight of 533.056 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted ethenylidene group and multiple phenylmethoxy groups. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] typically involves the reaction of 4-methoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-methoxybenzyl chloride, which is then reacted with 4-methoxybenzyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Dechlorinated compounds
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly non-steroidal antiestrogens with antitumor activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to estrogen receptors, inhibiting their activity and thereby exerting antiestrogenic effects. This mechanism is particularly relevant in the context of its potential antitumor activity, where it can inhibit the growth of estrogen-dependent cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-oxybis[4-methyl-]: Similar in structure but lacks the chloro and methoxy groups.
Benzene, 1-chloro-4-methoxy-: Contains a chloro and methoxy group but lacks the ethenylidene linkage.
Benzene, 1-chloro-4-(1-methylethenyl)-: Contains a chloro and ethenylidene group but lacks the methoxy groups .
Uniqueness
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] is unique due to its combination of chloro, methoxy, and ethenylidene groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C35H29ClO3 |
|---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
1-[1-chloro-2,2-bis(4-phenylmethoxyphenyl)ethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C35H29ClO3/c1-37-31-18-16-30(17-19-31)35(36)34(28-12-20-32(21-13-28)38-24-26-8-4-2-5-9-26)29-14-22-33(23-15-29)39-25-27-10-6-3-7-11-27/h2-23H,24-25H2,1H3 |
InChI Key |
AJHNFMVUTKTQPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
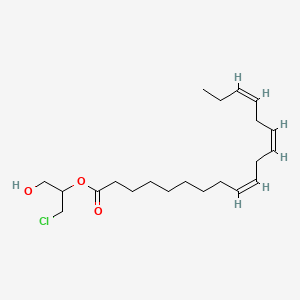

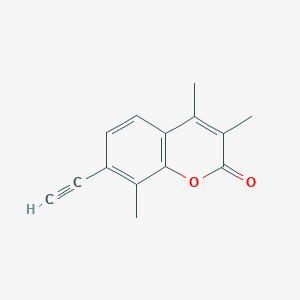
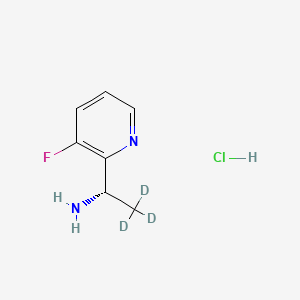
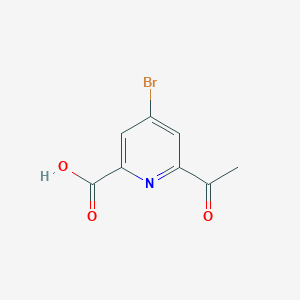
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
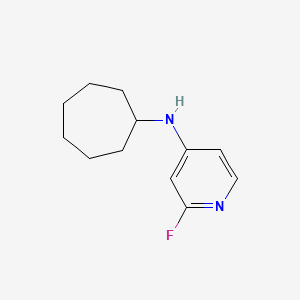
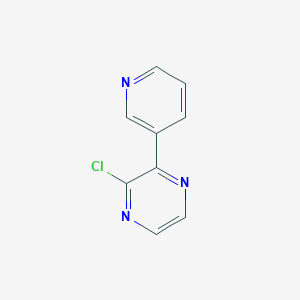
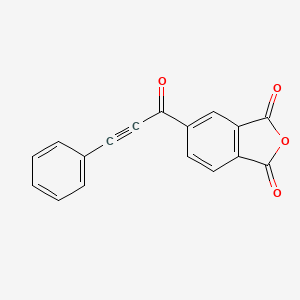
![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)
